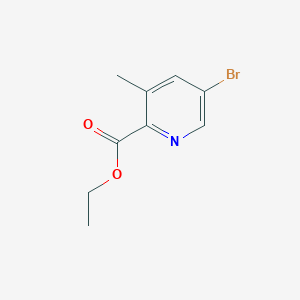

Ethyl 5-bromo-3-methylpicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-6(2)4-7(10)5-11-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKIZHFVMLOYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Halogenated Pyridine 2 Carboxylic Acid Esters As Synthetic Intermediates

Among picolinate (B1231196) derivatives, halogenated pyridine-2-carboxylic acid esters are of particular importance as synthetic intermediates. The presence of a halogen, such as bromine or chlorine, on the pyridine (B92270) ring provides a reactive site for a variety of chemical transformations. These compounds are key building blocks in numerous cross-coupling reactions, which are fundamental methods for creating carbon-carbon and carbon-heteroatom bonds. These reactions are essential for constructing the complex molecular frameworks of many pharmaceuticals, agrochemicals, and advanced materials.

The halogen atom acts as a versatile handle, allowing for its replacement with other functional groups through reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. acs.org This capability enables the targeted synthesis of molecules with specific, desired properties. The reactivity of the halogen is influenced by its position on the pyridine ring and the presence of other substituents, which allows for selective and controlled molecular modifications. mdpi.com This makes halogenated picolinate esters indispensable tools for chemists.

Overview of Ethyl 5 Bromo 3 Methylpicolinate in the Context of Pyridine Chemistry

Ethyl 5-bromo-3-methylpicolinate is a distinct and useful member of the halogenated pyridine (B92270) ester family. acrospharmatech.combldpharm.com Its structure consists of a pyridine ring with an ethyl ester group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position. This specific arrangement of functional groups imparts a unique combination of reactivity and steric influence.

The bromine atom at the 5-position is the primary site for synthetic modifications, serving as a key point for introducing a wide array of new functionalities. The methyl group at the 3-position can affect the electronic properties of the pyridine ring and provide steric hindrance that can direct the outcome of certain reactions. Furthermore, the ethyl ester at the 2-position can be hydrolyzed back to a carboxylic acid, opening up further avenues for transformations like amide bond formation. This multi-functional nature makes this compound a versatile building block for creating more complex substituted pyridines.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 794592-13-5 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.08 g/mol |

| Physical Form | Light-yellow to yellow liquid |

| Boiling Point | 315.9±37.0 °C (Predicted) |

| Density | 1.439±0.06 g/cm³ (Predicted) |

This table is interactive. Data sourced from multiple chemical suppliers. acrospharmatech.comsigmaaldrich.com

Research Trajectories and Academic Relevance of Substituted Picolinates

Direct Synthetic Routes to this compound

Direct synthetic strategies aim to build the this compound molecule by forming the ester and introducing the bromine substituent onto a pyridine (B92270) ring in a regioselective manner.

Esterification Reactions for Picolinate Ester Formation

The formation of the ethyl picolinate moiety is a crucial step in the direct synthesis of the target compound. This is typically achieved through the esterification of the corresponding picolinic acid, in this case, 3-methylpicolinic acid. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comcommonorganicchemistry.com For the synthesis of ethyl 3-methylpicolinate, 3-methylpicolinic acid would be reacted with an excess of ethanol (B145695), which often serves as both the reactant and the solvent. Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed as a byproduct is typically removed, or a large excess of the alcohol is used.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com

Table 1: Common Catalysts for Fischer Esterification

| Catalyst | Formula | Conditions |

| Sulfuric Acid | H₂SO₄ | Concentrated, catalytic amount |

| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | Catalytic amount |

| Hydrogen Chloride | HCl | Anhydrous, generated in situ |

Regioselective Bromination Techniques on the Pyridine Ring

The introduction of a bromine atom at the C-5 position of the pyridine ring is a key challenge in the synthesis of this compound. The regioselectivity of electrophilic aromatic substitution on a pyridine ring is influenced by the directing effects of the existing substituents. In the case of ethyl 3-methylpicolinate, the pyridine ring is substituted with an electron-withdrawing ester group at the C-2 position and an electron-donating methyl group at the C-3 position.

The pyridine nitrogen itself is deactivating towards electrophilic substitution. The ester group at C-2 further deactivates the ring, particularly at the ortho and para positions relative to it (C-3 and C-5). The methyl group at C-3 is an activating group and directs electrophiles to its ortho and para positions (C-2, C-4, and C-6). The interplay of these electronic effects makes the prediction of the major bromination product complex. However, substitution at the C-5 position is often favored in related systems.

Various brominating agents can be employed, such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid or in an acidic medium. The reaction conditions, including the solvent and temperature, can be optimized to favor the desired 5-bromo isomer. In some cases, to achieve high regioselectivity, it may be necessary to introduce and later remove a blocking group to direct the bromination to the desired position. For instance, the use of bromodimethylsulfonium bromide has been reported for the regioselective α-monobromination of β-keto esters and 1,3-diketones, highlighting that specialized reagents can achieve high selectivity under mild conditions. nih.gov

Cyclization and Rearrangement Approaches to the Picolinate Core

The construction of the substituted pyridine ring itself, known as the picolinate core, can be achieved through various cyclization and rearrangement reactions. These methods build the heterocyclic ring from acyclic precursors. While potentially more complex, these strategies can offer a high degree of control over the substitution pattern of the final product.

One of the classical methods for pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. baranlab.org Modifications of this reaction could potentially be designed to yield a picolinate with the desired substitution pattern.

More contemporary methods involve transition metal-catalyzed cyclizations or cycloaddition reactions. For example, inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines with enamines can lead to pyridines after the extrusion of dinitrogen. baranlab.org Other approaches might involve the cyclization of suitably functionalized dienes or enynes. These methods, while powerful, often require the synthesis of complex starting materials. The synthesis of functionalized 2-pyridones, which can be precursors to picolinates, has been achieved through the Michael addition and cyclization of amines, alkynes, and dialkyl acetylenedicarboxylates. researchgate.net

Indirect Synthesis via Precursor Transformation

Indirect synthetic routes to this compound start from a precursor that already contains the 5-bromo-3-methylpyridine core. These methods are often more straightforward as the key structural and regiochemical elements are already in place.

Derivatization from 5-bromo-3-methylpicolinic Acid

A highly convergent and common approach to this compound is the direct esterification of 5-bromo-3-methylpicolinic acid. This precursor is commercially available, making this a very attractive route for laboratory-scale synthesis.

The esterification can be carried out using the Fischer esterification conditions described previously (see section 2.1.1). The carboxylic acid is dissolved in an excess of ethanol, and a catalytic amount of a strong acid like sulfuric acid is added. The mixture is then heated to reflux to drive the reaction to completion. The workup typically involves neutralizing the acid catalyst and extracting the ester into an organic solvent.

Table 2: Reaction Parameters for the Esterification of 5-bromo-3-methylpicolinic Acid

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Condition |

| 5-bromo-3-methylpicolinic acid | Ethanol | Sulfuric Acid | Ethanol | Reflux |

Alternatively, for substrates that may be sensitive to strong acids, other esterification methods can be employed. These include reaction with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ethanol. nih.gov Another mild method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com

Trans-esterification and Alkylation from Related Methyl Picolinates

Another efficient indirect route is the transesterification of a related methyl ester, specifically mthis compound. This starting material is also commercially available. Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com

This reaction can be catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the mechanism is similar to Fischer esterification. The reaction is driven to completion by using a large excess of ethanol. masterorganicchemistry.com

Base-catalyzed transesterification is also a common and often faster method. A catalytic amount of a base, such as sodium ethoxide (NaOEt), is used. The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester to form a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion to yield the ethyl ester. To favor the product, ethanol is used as the solvent. masterorganicchemistry.com

Table 3: Comparison of Trans-esterification Catalysts

| Catalyst Type | Example | Mechanism | Key Considerations |

| Acid | Sulfuric Acid (H₂SO₄) | Protonation of carbonyl, nucleophilic attack by alcohol | Reversible, requires excess alcohol |

| Base | Sodium Ethoxide (NaOEt) | Nucleophilic attack by alkoxide | Irreversible (if leaving alkoxide is more volatile), sensitive to water |

Alkylation of the carboxylate salt of 5-bromo-3-methylpicolinic acid with an ethylating agent like ethyl iodide or ethyl bromide is another possibility, although less common for simple ester synthesis compared to esterification or transesterification.

An in-depth analysis of the synthetic approaches for this compound reveals a focus on enhancing efficiency, maximizing yields, and aligning with environmentally conscious chemical practices. Research in the broader field of picolinate synthesis underscores the importance of methodical optimization of reaction parameters and the increasing integration of green chemistry principles.

Advanced Applications of Ethyl 5 Bromo 3 Methylpicolinate in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

Ethyl 5-bromo-3-methylpicolinate serves as a foundational building block for creating more intricate molecules. The reactivity of the bromine atom at the 5-position of the pyridine (B92270) ring is central to its utility. This site readily participates in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Key to its role as a versatile building block is the bromine atom's function as a leaving group in substitution reactions, particularly in metal-catalyzed processes. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, at this position. This functionalization is a critical step in building the complex scaffolds required for various applications. For instance, its structural analogue, tert-Butyl 5-bromonicotinate, is recognized for its utility in Suzuki-Miyaura couplings to access complex heterocycles. The presence of the ethyl ester and methyl groups provides additional points for modification or for tuning the electronic properties and solubility of the resulting molecules.

Synthesis of Diversely Substituted Pyridine Derivatives

The primary route to diversifying the structure of this compound involves the strategic replacement of the bromine atom. Palladium-catalyzed cross-coupling reactions are the predominant methods employed for this purpose, enabling the synthesis of a vast library of substituted pyridine derivatives.

One of the most utilized transformations is the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond, coupling the pyridine core with various amines. A general procedure for this involves reacting this compound with an amine in the presence of a palladium catalyst, such as palladium(II) acetate, and a suitable ligand like Xantphos. This method is instrumental in synthesizing aminopyridine derivatives, which are common substructures in pharmacologically active compounds.

Below is a table representing common coupling reactions applicable to this compound for creating substituted pyridines.

| Reaction Name | Reagent Type | Bond Formed | Catalyst/Ligand Example |

| Buchwald-Hartwig Amination | Amines (R-NH₂) | C-N | Pd(OAc)₂ / Xantphos |

| Suzuki-Miyaura Coupling | Boronic acids (R-B(OH)₂) | C-C | Pd(PPh₃)₄ / Base |

| Sonogashira Coupling | Terminal alkynes (R-C≡CH) | C-C (sp) | PdCl₂(PPh₃)₂ / CuI |

| Stille Coupling | Organostannanes (R-SnBu₃) | C-C | Pd(PPh₃)₄ |

These reactions demonstrate the compound's capacity to act as a scaffold, allowing chemists to systematically alter its structure to achieve desired properties in the final product.

Preparation of Pharmaceutical Intermediates and Potential Lead Compounds

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound has been identified as a key intermediate in the synthesis of potential new therapeutics. google.comgoogle.com Its application is explicitly detailed in the development of inhibitors for MAP kinase-interacting kinases (MNKs), which are targets for various diseases, including migraine. google.com

In a patented synthetic route, the compound is used to build a more complex heterocyclic system. google.comgoogle.com The synthesis begins with the esterification of 5-bromo-3-methylpicolinic acid to yield this compound. google.com This intermediate then undergoes further transformations, leveraging the reactive bromine for coupling reactions to construct the final drug-like molecule. google.com

Design and Synthesis of Drug-like Scaffolds

The synthesis of inhibitors for MNK1 and MNK2 serves as a prime example of using this compound to create drug-like scaffolds. In a multi-step synthesis described in patent literature, the compound is a crucial intermediate. google.com After its formation, it undergoes a series of reactions, including Buchwald-Hartwig cross-coupling, to attach other heterocyclic moieties. This process ultimately leads to the formation of complex spiro-fused imidazopyridinone structures, which are the core of the potential MNK inhibitors. google.com The initial structure of this compound provides the essential pyridine ring and the correctly positioned reactive handle (the bromine atom) to enable the construction of these elaborate and pharmacologically relevant scaffolds.

Applications in Agrochemical and Specialty Chemical Synthesis

While specific examples in publicly available literature are sparse, the structural motifs present in this compound are highly relevant to the agrochemical industry. Halogenated pyridines are a well-established class of compounds used in the synthesis of herbicides, insecticides, and fungicides. The reactivity of the carbon-bromine bond is advantageous for building molecules with desired biological activity against agricultural pests.

The value of similar brominated pyridine structures in agrochemical synthesis is noted in the chemical literature. The ability to perform cross-coupling reactions allows for the attachment of various functional groups that can tune the efficacy and selectivity of the potential agrochemical. Therefore, this compound is considered a valuable building block for research and development in this sector, even if specific, commercialized examples are not yet widespread. sci-hub.ru

Contributions to the Development of Functional Materials

The application of this compound in functional materials is an emerging area of interest, driven by the electronic properties of the pyridine ring. Pyridine-based structures are known to be used in the development of organic light-emitting diodes (OLEDs), photoactive materials, and metal-organic frameworks (MOFs).

The development of related bromonicotinate derivatives has been linked to a growing interest in halogenated pyridines as building blocks for such materials. The bromine atom allows for the incorporation of the pyridine unit into larger conjugated systems or coordination polymers through cross-coupling reactions. These larger structures can exhibit desirable photophysical properties, such as luminescence. For example, related heterocyclic compounds are used to synthesize luminescent lanthanide coordination compounds with tunable optical properties. While direct application of this compound in a final material is not extensively documented, its role as a precursor for creating these functional pyridine-containing molecules is highly probable.

Structure Reactivity Relationships and Mechanistic Elucidation of Picolinate Derivatives

Influence of Substituent Effects on the Reactivity of Ethyl 5-bromo-3-methylpicolinate

The reactivity of this compound is intricately governed by the electronic and steric properties of its substituents: the bromine atom at the 5-position, the methyl group at the 3-position, and the ethyl ester group at the 2-position. These groups collectively influence the electron density distribution within the pyridine (B92270) ring and its susceptibility to various chemical transformations.

Electronic and Steric Effects of the Bromine Atom

The bromine atom at the 5-position significantly modulates the reactivity of the pyridine ring. Halogens, including bromine, are deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring. This deactivation makes electrophilic attack more difficult compared to unsubstituted pyridine. biosynce.comquimicaorganica.org Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the halogen. wikipedia.org In the case of this compound, the bromine atom makes the ring more susceptible to attack by nucleophiles. wikipedia.orgbyjus.com Sterically, the bromine atom is relatively large, which can hinder the approach of reactants at the adjacent positions (4 and 6), although this effect is less pronounced than for bulkier substituents.

Role of the Methyl Group at Position 3

The methyl group at the 3-position of the pyridine ring is an electron-donating group (+I effect). This effect increases the electron density on the aromatic ring, thereby making it more reactive towards electrophiles. biosynce.com However, in this compound, the electron-donating effect of the methyl group is counteracted by the stronger electron-withdrawing effects of the bromine atom and the ethyl ester group. The position of the methyl group at C-3 directs electrophilic attack away from itself, towards the 5-position, though this is already occupied by bromine. Its presence can also sterically hinder reactions at the adjacent C-2 and C-4 positions.

Impact of the Ethyl Ester Group on Reactivity and Stability

The ethyl ester group at the 2-position (picolinate moiety) is a strong electron-withdrawing group (-I and -M/-R effects). This group significantly deactivates the pyridine ring towards electrophilic substitution and enhances its susceptibility to nucleophilic attack. quimicaorganica.org The ester group can also be a site for chemical reactions itself, such as hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol. The stability of the ester group is generally high, making it a useful functional group in organic synthesis.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Bromine | 5 | -I (electron-withdrawing) | Deactivates for electrophilic substitution, activates for nucleophilic substitution. |

| Methyl | 3 | +I (electron-donating) | Activates for electrophilic substitution (counteracted by other groups). |

| Ethyl Ester | 2 | -I, -M (electron-withdrawing) | Strongly deactivates for electrophilic substitution, activates for nucleophilic substitution. |

Mechanistic Pathways of Picolinate-Based Organic Transformations

Picolinate (B1231196) derivatives, including this compound, can undergo several types of organic transformations, primarily centered around the pyridine ring and the ester functional group.

The electron-deficient nature of the pyridine ring in this compound, amplified by the bromo and ethyl ester substituents, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) . wikipedia.orgbyjus.com In this stepwise mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitrogen atom and the ester group. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org

Electrophilic aromatic substitution on the pyridine ring of this compound is generally difficult due to the strong deactivating effects of the substituents. biosynce.comquimicaorganica.org If forced under harsh conditions, the substitution would likely occur at the C-4 position, which is the least deactivated position not sterically hindered. The mechanism would proceed through a cationic intermediate (a sigma complex), which is destabilized by the electronegative nitrogen atom. quora.com

Reactions can also occur at the ethyl ester group . Base-catalyzed hydrolysis (saponification) would proceed via a tetrahedral intermediate to yield the corresponding carboxylate salt. Acid-catalyzed hydrolysis is also possible. Reduction of the ester, for instance with a strong reducing agent like lithium aluminum hydride, would furnish the corresponding primary alcohol.

Comparative Analysis with Structurally Similar Picolinates and Their Reactivity Profiles

The reactivity of this compound can be better understood by comparing it with structurally similar picolinates.

Ethyl 4-bromopicolinate : In this isomer, the bromine atom is at the 4-position. This position is electronically more activated for nucleophilic substitution than the 3- or 5-positions in pyridine due to the ability to delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen. wikipedia.org Therefore, Ethyl 4-bromopicolinate is expected to be more reactive towards nucleophiles than this compound. nih.gov

Ethyl 5-chloro-3-methylpicolinate : Chlorine is more electronegative than bromine but is a poorer leaving group in SNAr reactions. The relative reactivity of this compound compared to its bromo- a`nalog will depend on the specific reaction conditions and the nucleophile. Generally, for SNAr reactions, the carbon-halogen bond cleavage is the rate-determining step, and the C-Br bond is weaker than the C-Cl bond, suggesting that the bromo- derivative would be more reactive.

Mthis compound : The difference between a methyl and an ethyl ester is generally minor in terms of electronic effects on the pyridine ring. The reactivity of the ring towards substitution reactions would be very similar. [21, 28] Any difference in reaction rates for transformations involving the ester itself (e.g., hydrolysis) would be minimal and primarily influenced by steric factors, with the methyl ester being slightly less hindered.

| Compound | Key Structural Difference | Expected Impact on Reactivity (compared to this compound) |

|---|---|---|

| Ethyl 4-bromopicolinate | Bromine at C-4 instead of C-5 | More reactive towards nucleophilic aromatic substitution. |

| Ethyl 5-chloro-3-methylpicolinate | Chlorine instead of Bromine at C-5 | Likely less reactive in SNAr reactions due to stronger C-Cl bond. |

| Mthis compound | Methyl ester instead of Ethyl ester | Very similar reactivity profile. |

Molecular Interactions with Biological Systems: A Mechanistic Perspective

Picolinic acid and its derivatives are known to interact with biological systems, often by acting as ligands for metal ions. [14, 17] The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group (or ester, after in-vivo hydrolysis) can form a bidentate chelate with various metal ions. [19, 23] This chelation can be crucial for the biological activity of these molecules. [2, 11]

In the context of this compound, it is plausible that it could act as a ligand. The molecule possesses several potential interaction points for binding to a biological target such as a protein or enzyme. These include:

Hydrogen Bonding : The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors.

Hydrophobic Interactions : The methyl group and the ethyl group of the ester can engage in hydrophobic interactions with nonpolar regions of a binding site.

Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the biological target.

π-π Stacking : The aromatic pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. nih.gov

These interactions, either individually or in concert, would determine the binding affinity and specificity of the molecule for a particular biological target, potentially modulating its function. The specific combination of substituents on this compound creates a unique electronic and steric profile that would dictate its precise interactions within a biological system.

Investigation of Binding Affinities with Enzymes or Receptors

Currently, there is a notable absence of publicly available scientific literature detailing the specific binding affinities of this compound with any enzymes or receptors. Extensive searches of chemical and biological databases have not yielded any studies that have investigated or reported on the interaction of this particular compound with biological targets.

While research into the biological activities of various picolinate derivatives is an active area, the focus has yet to extend to the comprehensive profiling of this compound's binding characteristics. The available information is predominantly limited to its identification and basic chemical properties as listed by commercial suppliers. nih.govacrospharmatech.comsigmaaldrich.com

Consequently, no data on binding constants (such as Kd or Ki) or inhibition concentrations (IC50) for this compound in the context of enzyme or receptor binding can be provided at this time.

Interactive Data Table: Binding Affinities of this compound

| Target Enzyme/Receptor | Binding Affinity (Kd/Ki) | Inhibition Concentration (IC50) |

| Data Not Available | Data Not Available | Data Not Available |

Elucidation of Signaling Pathway Modulation

Consistent with the lack of data on its binding affinities, there is no available research that elucidates the modulation of any signaling pathways by this compound. The necessary prerequisite for such studies—the identification of a specific biological target—has not been established in the accessible scientific literature.

Therefore, a detailed account of its effects on intracellular signaling cascades, including any potential activation or inhibition of pathways, remains uncharacterized. Further research would be required to first identify its molecular targets and subsequently explore its influence on downstream signaling events.

Interactive Data Table: Signaling Pathway Modulation by this compound

| Signaling Pathway | Effect of Compound | Key Molecular Targets |

| Data Not Available | Data Not Available | Data Not Available |

Computational Chemistry and Theoretical Studies on Ethyl 5 Bromo 3 Methylpicolinate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting molecular geometries, electronic properties, and spectroscopic data.

For a molecule like Ethyl 5-bromo-3-methylpicolinate, DFT calculations, typically using a basis set such as B3LYP/6-311+G(d,p), can provide a detailed understanding of its structural and electronic characteristics. ambeed.com

Conformational Analysis and Stability Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its reactivity and biological activity. This compound has several rotatable bonds, primarily in the ethyl ester group, which means multiple conformations (conformers) can exist.

Table 1: Illustrative Optimized Bond Parameters for a Picolinate (B1231196) Derivative (ethyl 5-amino-2-bromoisonicotinate) from DFT Calculations

| Parameter | Bond | Bond Length (Å) - Theoretical | Bond Length (Å) - Experimental |

| Bond Length | C2-C3 | 1.391 | 1.388 |

| Bond Length | C3-C4 | 1.385 | 1.381 |

| Bond Length | C4-N1 | 1.334 | 1.332 |

| Bond Length | N1-C5 | 1.338 | 1.336 |

| Bond Length | C5-C6 | 1.389 | 1.384 |

| Bond Length | C2-Br1 | 1.884 | 1.892 |

| Bond Angle | C6-C5-N1 | 123.9° | 124.1° |

| Bond Angle | C4-N1-C5 | 117.2° | 117.0° |

| Data is for ethyl 5-amino-2-bromoisonicotinate and is presented for illustrative purposes. ambeed.com |

Frontier Molecular Orbital Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For ethyl 5-amino-2-bromoisonicotinate, the calculated HOMO and LUMO energies are -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap of 4.0931 eV. ambeed.com From these energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters would be invaluable in predicting the reactive behavior of this compound in various chemical environments.

Table 2: Illustrative Reactivity Descriptors for a Picolinate Derivative (ethyl 5-amino-2-bromoisonicotinate)

| Descriptor | Value (eV) |

| HOMO Energy | -6.2700 |

| LUMO Energy | -2.1769 |

| Energy Gap (ΔE) | 4.0931 |

| Ionization Potential (I) | 6.2700 |

| Electron Affinity (A) | 2.1769 |

| Electronegativity (χ) | 4.2234 |

| Chemical Hardness (η) | 2.0465 |

| Electrophilicity Index (ω) | 4.3580 |

| Data is for ethyl 5-amino-2-bromoisonicotinate and is presented for illustrative purposes. ambeed.com The chemical softness (S) is 0.2440 eV⁻¹. ambeed.com |

Molecular Dynamics Simulations of Picolinate Derivatives

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov This method is particularly useful for understanding how a molecule like this compound would behave in a solution or how it might interact with a biological macromolecule. bldpharm.comchemspider.com

Quantum Chemical Characterization of Reaction Transition States

When this compound undergoes a chemical reaction, it passes through a high-energy transition state. Quantum chemical methods, particularly DFT, can be used to locate and characterize the geometry and energy of these transition states. This information is critical for understanding reaction mechanisms and calculating reaction rates.

For example, if this compound were to undergo a nucleophilic substitution reaction, quantum chemical calculations could model the approach of the nucleophile, the breaking of the carbon-bromine bond, and the formation of the new bond, identifying the transition state structure along this reaction coordinate. While no such studies are available for this specific molecule, the methodology is a standard practice in computational organic chemistry.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule. For this compound, these predictions can aid in the interpretation of experimental spectra.

NMR (Nuclear Magnetic Resonance): DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predicted shifts can be compared with experimental data to confirm the structure of the compound. While some suppliers provide documentation like NMR, HPLC, and LC-MS for this compound, the raw predicted data from computational studies is not publicly available. bldpharm.com

IR (Infrared): The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum and can be used to identify the functional groups present in the molecule.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insight into the electronic structure and chromophores within the molecule.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bldpharm.com This is particularly relevant if this compound has potential biological activity. Picolinate derivatives have been studied as inhibitors of various enzymes, such as VEGFR-2. bldpharm.com

In a molecular docking study, the three-dimensional structure of a target protein would be used to predict the binding mode of this compound in the protein's active site. The simulation would calculate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. While no specific molecular docking studies have been reported for this compound, research on similar picolinamide (B142947) derivatives has shown their potential to act as kinase inhibitors, suggesting that such studies on the title compound could be a fruitful area of investigation. bldpharm.com

Future Research Directions and Perspectives for Ethyl 5 Bromo 3 Methylpicolinate

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of pyridine (B92270) rings is a central theme in modern organic chemistry. nih.govrsc.org For Ethyl 5-bromo-3-methylpicolinate, future research will undoubtedly focus on leveraging novel catalytic systems to modify its structure with greater efficiency and selectivity. The two primary handles for functionalization are the bromine atom, suitable for cross-coupling reactions, and the various C-H bonds on the pyridine ring.

Transition metal-catalyzed cross-coupling reactions are a well-established method for forming carbon-carbon and carbon-heteroatom bonds. researcher.life Future work should explore the use of advanced palladium, nickel, and copper catalysts for Suzuki, Buchwald-Hartwig, and Sonogashira couplings at the C5 position (replacing the bromine). Research into catalysts that are more active, stable, and tolerant of diverse functional groups will be essential. researchgate.net

Furthermore, the direct C-H functionalization of the pyridine core represents a more atom-economical approach. nih.govrsc.org The pyridine ring is electron-deficient, which makes direct functionalization challenging. nih.gov However, recent advances in transition-metal-catalyzed C-H activation offer promising pathways. researchgate.net Research could target the selective functionalization of the C4 and C6 positions of the picolinate (B1231196) ring system. Strategies employing directing groups or exploiting the inherent electronic properties of the substrate with innovative ligand-metal combinations are fertile ground for investigation. nih.govnih.gov Photocatalysis, using visible light to drive chemical reactions, also presents a powerful tool for novel transformations, including the generation of pyridyl radicals that can participate in cascade reactions. nih.gov

| Catalytic Strategy | Target Position | Potential Reaction | Key Advantages | Future Research Focus |

| Palladium/Nickel Cross-Coupling | C5 (Br) | Suzuki, Stille, Buchwald-Hartwig, Sonogashira | High reliability, broad substrate scope | Development of catalysts with higher turnover numbers, lower catalyst loading, and wider functional group tolerance. |

| Transition-Metal C-H Activation | C4, C6 | Arylation, Alkylation, Amination | High atom economy, avoids pre-functionalization | Designing ligands for high regioselectivity, exploring earth-abundant metal catalysts (e.g., Fe, Mn). nih.govacs.org |

| Photocatalysis | C4, C6 | Radical addition, Cyclization | Mild reaction conditions, unique reactivity pathways | Exploring new photoredox catalysts, developing cascade reactions to build complex fused-ring systems. |

| Metal-Free C-S Bond Formation | C-H or C-Br | Thiolation | Avoids expensive and toxic metals, mild conditions | Expanding the scope to other sulfur-containing functional groups and complex drug-like molecules. researcher.life |

Development of Asymmetric Synthetic Routes to Chiral Picolinate Derivatives

Chirality is a critical feature of many bioactive molecules. The development of methods to introduce stereocenters into the picolinate framework is a significant future direction. Asymmetric synthesis aims to produce a specific enantiomer of a chiral product, which is vital in drug discovery where different enantiomers can have vastly different biological activities. youtube.comyoutube.com

Future research should focus on several asymmetric strategies:

Chiral Catalysis : Utilizing chiral transition metal catalysts to control the stereochemical outcome of reactions. youtube.comyoutube.com For instance, asymmetric hydrogenation of a double bond introduced onto a side chain or asymmetric cross-coupling reactions could be explored. Sharpless asymmetric epoxidation and dihydroxylation are powerful reactions that could be adapted to derivatives of this compound. youtube.com

Chiral Auxiliaries : Temporarily attaching a chiral molecule (an auxiliary) to the picolinate derivative can direct the stereoselective formation of a new chiral center. youtube.comyoutube.com The auxiliary is then removed after the reaction. Research into new, efficient, and easily recyclable chiral auxiliaries would be highly valuable.

Organocatalysis : The use of small, metal-free organic molecules as catalysts for asymmetric transformations is a rapidly growing field. These catalysts are often more environmentally benign and less sensitive to air and moisture than metal catalysts. Developing organocatalytic methods to functionalize the picolinate backbone asymmetrically is a promising research avenue.

The goal is to move beyond racemic mixtures and develop robust, scalable methods for producing enantiomerically pure picolinate derivatives, which can then serve as chiral building blocks for complex target molecules. nih.gov

Integration with High-Throughput Screening and Automated Synthesis Platforms

The discovery of new medicines and materials is increasingly reliant on the ability to rapidly synthesize and test large numbers of compounds. acs.orgresearchgate.net Integrating the chemistry of this compound with high-throughput experimentation (HTE) and automated synthesis platforms is a crucial step toward accelerating discovery. nih.gov

Automated synthesis platforms can perform entire reaction sequences, including purification, with minimal human intervention. merckmillipore.comsynthiaonline.com These systems use pre-filled reagent cartridges or reconfigurable flow chemistry modules to perform a wide variety of reactions. merckmillipore.comresearchgate.net Future work should involve adapting the functionalization reactions of this compound to these automated platforms. This would enable the creation of large libraries of derivatives where the substituents at the C5 position and other positions on the ring are systematically varied.

HTE involves running many reactions in parallel, often in microscale formats like 96-well plates, to quickly screen different catalysts, reagents, and reaction conditions. acs.org This approach is ideal for optimizing the functionalization reactions discussed in section 7.1. By coupling HTE with rapid analytical techniques, researchers can quickly identify the best conditions for a desired transformation, significantly reducing development time. acs.org The screening of pyridine derivatives for biological activity is an established practice, and HTE can generate the necessary compound libraries for such campaigns. researchgate.netnih.gov

| Technology | Description | Application to Picolinate Chemistry | Potential Impact |

| Automated Synthesis Platforms | Robotic systems that perform chemical reactions, work-up, and purification automatically. nih.govmerckmillipore.com | Synthesis of large libraries of picolinate derivatives by varying coupling partners in cross-coupling reactions. | Drastically increases the number of compounds that can be made; frees up researcher time for data analysis and design. synthiaonline.com |

| High-Throughput Experimentation (HTE) | Parallel execution of numerous experiments to rapidly screen variables. acs.org | Optimization of catalytic conditions (catalyst, ligand, solvent, base) for C-H functionalization or cross-coupling reactions. | Rapid identification of optimal reaction conditions, leading to higher yields and purity; reduces material consumption. |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a flask. | Can be integrated with automation for seamless multi-step synthesis and allows for conditions (high temp/pressure) not easily achieved in batch. | Improved safety, scalability, and reproducibility of reactions. |

| Automated Purification | Systems that automate chromatographic purification of reaction products. | Isolation of individual compounds from parallel synthesis libraries for biological screening. | Ensures high purity of compounds for reliable screening results and increases throughput. |

Advanced Methodologies for Understanding Structure-Function Relationships

To design new molecules with desired properties, it is essential to understand how their three-dimensional structure relates to their function. rsc.org This is particularly true in drug discovery, where the interaction between a small molecule and a protein target is highly dependent on their complementary shapes and electronic properties. nih.gov

For derivatives of this compound, future research must employ advanced analytical and computational techniques to establish clear structure-function relationships (SFR) and structure-activity relationships (SAR). nih.govnih.gov Key methodologies include:

X-ray Crystallography : Determining the precise 3D structure of picolinate derivatives and their complexes with biological targets (e.g., enzymes) can provide invaluable insight into the specific interactions that govern activity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques can be used to study the conformation of molecules in solution and to map their binding interactions with proteins.

Computational Modeling and Molecular Docking : Using computer simulations to predict how picolinate derivatives will bind to a target protein can help prioritize which compounds to synthesize and test. nih.gov This approach saves significant time and resources compared to synthesizing every possible compound.

Quantitative Structure-Activity Relationship (QSAR) : This statistical method relates the chemical structure of a series of compounds to their biological activity, allowing for the development of predictive models to guide the design of more potent analogues.

By systematically synthesizing derivatives and evaluating their functional properties, while simultaneously characterizing their structural features, researchers can build a comprehensive understanding that accelerates the design of molecules with optimized performance. rsc.org

Sustainable and Eco-Friendly Synthetic Approaches for Picolinate Chemistry

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are becoming increasingly important in chemical synthesis. rsc.org Future research on this compound should prioritize the development of more sustainable and eco-friendly synthetic methods.

Key areas for improvement include:

Improving Atom Economy : C-H functionalization is inherently more atom-economical than traditional cross-coupling reactions, which generate stoichiometric byproducts. nih.gov Further development in this area is a primary green objective.

Use of Greener Solvents : Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or supercritical CO2.

Catalysis with Earth-Abundant Metals : Reducing the reliance on expensive and rare precious metals like palladium and rhodium by developing catalysts based on more abundant and less toxic metals like iron, copper, and manganese. acs.org

Energy Efficiency : Exploring reactions that can be run at lower temperatures, potentially driven by light (photocatalysis) or electrochemistry, to reduce energy consumption.

Waste Reduction : Designing processes that minimize waste generation and allow for the recycling of catalysts and reagents. researchgate.net One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can also significantly reduce waste and improve efficiency. google.com

By incorporating these principles, the chemical community can ensure that the synthesis of valuable picolinate derivatives is achieved in a manner that is both economically viable and environmentally responsible. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.